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molecular formula C11H10N2O B8749555 1-Acetylindoline-6-carbonitrile CAS No. 15861-34-4

1-Acetylindoline-6-carbonitrile

Cat. No. B8749555
M. Wt: 186.21 g/mol
InChI Key: BDXWONWFDKMZHX-UHFFFAOYSA-N
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Patent
US08202856B2

Procedure details

The title compound was prepared following the procedure described for 1-acetoylindoline-5-carbonitrile but starting from 1-(5-aminoindolin-1-yl)ethanone (Aldrich, 844 mg; 4.79 mmol), to give 1-acetoylindoline-6-carbonitrile as an orange solid. 1H NMR: (DMSO-d6, 400 MHz) δ 8.31 (1H, s), 7.52-7.45 (2H, m), 4.18 (2H, t, J=8.6 Hz), 3.32-3.23 (2H, m), 2.23 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
844 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9](C#N)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[NH2:15][C:16]1C=C2C(=CC=1)N(C(=O)C)CC2>>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:16]#[N:15])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C#N
Step Two
Name
Quantity
844 mg
Type
reactant
Smiles
NC=1C=C2CCN(C2=CC1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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